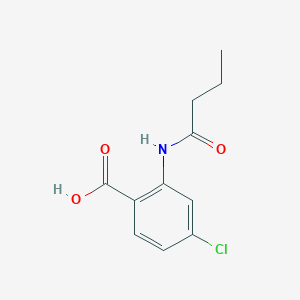
4-(2-(Quinolin-4-yl)vinyl)benzene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(Quinolin-4-yl)vinyl)benzene-1,3-diamine is an organic compound that features a quinoline moiety attached to a benzene ring via a vinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Quinolin-4-yl)vinyl)benzene-1,3-diamine typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline structure can be synthesized through various methods, such as the Skraup synthesis, which involves the reaction of aniline, glycerol, and sulfuric acid with an oxidizing agent like nitrobenzene.
Vinylation: The quinoline derivative is then subjected to a vinylation reaction, where a vinyl group is introduced. This can be achieved using reagents like acetylene or vinyl halides in the presence of a base.
Coupling with Benzene Derivative: The final step involves coupling the vinylated quinoline with a benzene derivative that contains amino groups. This can be done using palladium-catalyzed cross-coupling reactions such as the Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(2-(Quinolin-4-yl)vinyl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the vinyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogenated reagents, nucleophiles, solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Ethyl-substituted quinoline derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
4-(2-(Quinolin-4-yl)vinyl)benzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials with specific photophysical properties.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and sensors.
作用机制
The mechanism of action of 4-(2-(Quinolin-4-yl)vinyl)benzene-1,3-diamine involves its interaction with molecular targets through various pathways:
Fluorescent Properties: The compound exhibits tunable luminescence, which can be modulated by proton transfer and molecular arrangement changes.
Biological Activity: The quinoline moiety can interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes.
相似化合物的比较
Similar Compounds
4-[2-(4-Quinolinyl)vinyl]phenol: Similar structure but with a hydroxyl group instead of amino groups.
N,N-Dibenzyl-4-[(E)-2-(4-quinolinyl)vinyl]aniline: Features benzyl groups instead of amino groups on the benzene ring.
属性
CAS 编号 |
53-98-5 |
|---|---|
分子式 |
C17H15N3 |
分子量 |
261.32 g/mol |
IUPAC 名称 |
4-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C17H15N3/c18-14-8-7-13(16(19)11-14)6-5-12-9-10-20-17-4-2-1-3-15(12)17/h1-11H,18-19H2/b6-5+ |
InChI 键 |
CDOBUXAOEVPRNM-AATRIKPKSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=C(C=C(C=C3)N)N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=C(C=C(C=C3)N)N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=C(C=C(C=C3)N)N |
Key on ui other cas no. |
53-98-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















